5-(2,2,2-Trifluoroethoxy)picolinaldehyde
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Overview
Description
5-(2,2,2-Trifluoroethoxy)picolinaldehyde is an organic compound with a unique structure that includes a pyridine ring substituted with a carboxaldehyde group and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoroethoxy)picolinaldehyde typically involves the introduction of the trifluoroethoxy group to the pyridinecarboxaldehyde core. One common method is the nucleophilic substitution reaction where a suitable trifluoroethanol derivative reacts with 2-pyridinecarboxaldehyde under basic conditions. Catalysts such as palladium complexes or indium chloride can be used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis. The choice of solvents and purification methods, such as distillation or chromatography, also plays a significant role in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroethoxy)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Pyridinecarboxylic acid, 5-(2,2,2-trifluoroethoxy)-
Reduction: 2-Pyridinemethanol, 5-(2,2,2-trifluoroethoxy)-
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,2,2-Trifluoroethoxy)picolinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroethoxy)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxaldehyde: Lacks the trifluoroethoxy group, making it less lipophilic and potentially less bioactive.
4-Pyridinecarboxaldehyde: The carboxaldehyde group is positioned differently, affecting its reactivity and applications.
2-Quinolinecarboxaldehyde: Contains a quinoline ring instead of a pyridine ring, leading to different chemical properties and uses.
Uniqueness
5-(2,2,2-Trifluoroethoxy)picolinaldehyde is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6F3NO2 |
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Molecular Weight |
205.13 g/mol |
IUPAC Name |
5-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-14-7-2-1-6(4-13)12-3-7/h1-4H,5H2 |
InChI Key |
NLVNIOMRNWSCRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)(F)F)C=O |
Origin of Product |
United States |
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